molecular formula C30H31N3O7 B14226426 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine CAS No. 830321-91-0

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine

Cat. No.: B14226426
CAS No.: 830321-91-0
M. Wt: 545.6 g/mol
InChI Key: ORQDKTYFXZIGHK-NREPNLDQSA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine is a synthetic peptide compound. It is often used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process. This compound is part of the Fmoc (9-fluorenylmethyloxycarbonyl) family, which is widely used in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine typically involves the following steps:

    Fmoc Protection: The amino group of L-phenylalanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling: The protected L-phenylalanine is then coupled with L-threonine and glycine using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the peptide.

    Reduction: Reduced forms of the peptide.

    Substitution: Substituted peptides with various functional groups.

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential in drug development and as a therapeutic agent.

    Industry: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine involves its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent peptide elongation. This compound interacts with molecular targets such as enzymes involved in peptide bond formation, facilitating the synthesis of longer peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-threonine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-glycine

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to protect amino groups during synthesis while being easily removable under basic conditions makes it highly valuable in peptide synthesis.

Properties

CAS No.

830321-91-0

Molecular Formula

C30H31N3O7

Molecular Weight

545.6 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C30H31N3O7/c1-18(34)27(29(38)31-16-26(35)36)33-28(37)25(15-19-9-3-2-4-10-19)32-30(39)40-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25,27,34H,15-17H2,1H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t18-,25+,27+/m1/s1

InChI Key

ORQDKTYFXZIGHK-NREPNLDQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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